molecular formula C22H21N5O2 B2377979 N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852451-68-4

N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2377979
CAS No.: 852451-68-4
M. Wt: 387.443
InChI Key: WJMQYFIPYAGDRY-UHFFFAOYSA-N
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Description

N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a chemical compound designed for research purposes. It belongs to a class of pyrazolo[3,4-d]pyrimidinone derivatives, a scaffold known for its significant relevance in medicinal chemistry and drug discovery. While specific biological data for this exact analog is not available in the public domain, structurally similar compounds have been investigated as modulators of central nervous system (CNS) targets. For instance, related 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives have been identified as modulators of the G-protein coupled receptor GPR139 . This receptor is a potential therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, cognitive impairments, anxiety, and bipolar disease . This suggests that researchers can explore this N-benzyl acetamide derivative as a novel chemical tool for studying GPR139 signaling or other purine-binding enzymes. Its core structure also makes it a valuable intermediate for further chemical synthesis, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific research objectives. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-8-9-18(10-16(15)2)27-21-19(12-25-27)22(29)26(14-24-21)13-20(28)23-11-17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMQYFIPYAGDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes. For instance, the preparation may begin with the formation of pyrazole intermediates followed by their reaction with benzyl and methyl groups under controlled conditions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of pyrazolo[3,4-d]pyrimidine have shown high radical scavenging activities against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. In one study, certain related compounds achieved up to 93.75% inhibition at a concentration of 100 µg/mL, outperforming standard antioxidants like butylated hydroxyanisole (BHA) .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory activity. Similar compounds have demonstrated the ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The IC50 values for some derivatives were reported as low as 10 µM, indicating potent anti-inflammatory potential .

The biological effects of this compound are likely mediated through its interaction with specific molecular targets within cells. The structure allows it to bind to various enzymes and receptors involved in cellular signaling pathways. This mechanism can modulate the activity of these targets, leading to the observed biological effects such as antioxidant and anti-inflammatory activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antioxidant Studies : In vitro assays demonstrated that similar compounds exhibited significant inhibition of lipid peroxidation and free radical scavenging capabilities. For instance, a study reported that certain derivatives had an IC50 value of 46.13 µM against DPPH radicals .
  • Anti-inflammatory Activity : Compounds in the same class were tested for their effects on inflammatory markers in animal models. Results indicated a reduction in edema and inflammation when administered at specific dosages.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Reference
AntioxidantN-benzyl derivatives46.13
Anti-inflammatoryLOX inhibitors10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives with Varied Substituents

Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
  • Structural Differences: Replaces the 3,4-dimethylphenyl group with a fluorophenyl-chromenone system and substitutes the benzyl-acetamide with a fluorobenzamide-isopropyl group.
  • Key Data : Melting point (175–178°C), molecular mass (589.1 g/mol), and enhanced solubility due to fluorinated aromatic systems .
  • Relevance: Demonstrates how fluorination and chromenone integration improve pharmacokinetic properties compared to the target compound’s dimethylphenyl group.
LY231514 (Pemetrexed Analogue)
  • Structural Differences : Features a pyrrolo[2,3-d]pyrimidine core with a glutamic acid side chain instead of the benzyl-acetamide group.
  • Key Data: Known for potent antifolate activity via thymidylate synthase inhibition. The acetamide in the target compound may reduce off-target effects compared to LY231514’s charged glutamic acid moiety .

Acetamide-Containing Analogues

N-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide (XVI)
  • Structural Differences: Retains the 3,4-dimethylphenyl group but replaces the pyrazolo[3,4-d]pyrimidine with a tetrabromophthalazinone-thioxoquinazoline system.
  • Key Data : Exhibited moderate antimicrobial activity (zone of inhibition: 12–15 mm against E. coli), suggesting that the pyrazolo[3,4-d]pyrimidine core in the target compound may offer superior bioactivity .
N-{1-[3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide
  • Structural Differences: Contains a triazinone-sulfonylpiperazine system instead of the pyrazolo[3,4-d]pyrimidine core.
  • Key Data : Patent claims highlight its use as a kinase inhibitor, underscoring the pyrazolo[3,4-d]pyrimidine scaffold’s versatility in targeting similar pathways .

Antimicrobial Activity

The target compound’s acetamide group and pyrazolo[3,4-d]pyrimidine core may enhance antimicrobial efficacy compared to simpler analogues:

Compound Core Structure Activity Against E. coli Reference
Target Compound Pyrazolo[3,4-d]pyrimidine Pending evaluation
XVI (Thioxoquinazoline) Phthalazinone-quinazoline 12–15 mm inhibition zone
β-Lactam Derivative (XII) β-Lactam 8–10 mm inhibition zone

Antiviral and Kinase Inhibition Potential

Pyrazolo[3,4-d]pyrimidines like the target compound share structural motifs with SARS-CoV-2 inhibitors (e.g., compound 128 in ), which showed binding energies of −9.2 kcal/mol to viral proteases . Fluorinated derivatives (e.g., Example 53) further optimize binding affinity .

Preparation Methods

Structure and Properties of Target Compound

N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide consists of three primary structural elements:

  • A pyrazolo[3,4-d]pyrimidin-4-one core
  • A 3,4-dimethylphenyl group at the N1 position of the pyrazole ring
  • An N-benzylacetamide functionality linked to the N5 position of the pyrimidine ring

This combination creates a molecule with potential applications similar to other pyrazolo[3,4-d]pyrimidine derivatives that have shown promise as adenosine deaminase inhibitors, kinase inhibitors, and antimicrobial agents.

General Synthetic Approaches to Pyrazolo[3,4-d]pyrimidine Core

Cyclization of Aminopyrazoles with Carbonyl Compounds

One of the most established approaches to synthesizing the pyrazolo[3,4-d]pyrimidine scaffold involves the cyclization of 5-aminopyrazole-4-carboxylic acid derivatives. This method provides a versatile pathway for constructing the bicyclic system with various substitution patterns.

Synthesis via Pyrazolo[3,4-d]oxazin-4-one Intermediates

The synthetic sequence begins with 5-amino-1H-pyrazole-4-carboxylates, which undergo hydrolysis to yield the corresponding carboxylic acids. These intermediates are then cyclized to pyrazolo[3,4-d]oxazin-4(1H)-ones, which can be further treated with substituted anilines to furnish pyrazolo[3,4-d]pyrimidin-4-one derivatives.

Step 1: Hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates
Step 2: Cyclization to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones
Step 3: Treatment with substituted anilines to form pyrazolo[3,4-d]pyrimidin-4-ones

This approach has been validated for synthesizing various 1-aryl substituted pyrazolo[3,4-d]pyrimidin-4-ones, including those with 3,4-dimethylphenyl substitution.

Direct Cyclization Method

An alternative approach involves the direct cyclization of 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of anhydrous zinc(II) chloride as a catalyst. This method offers a more concise route to the target scaffold:

1H-pyrazole-4-carboxylic acid + aryl amine → 5-(arylamido)-1H-pyrazole-4-carboxylic acid
5-(arylamido)-1H-pyrazole-4-carboxylic acid + ZnCl₂ → pyrazolo[3,4-d]pyrimidin-4-one

Synthesis from 2-Cyano-N-(2-pyridyl)acetamide Derivatives

Another effective approach utilizes 2-cyano-N-(2-pyridyl)acetamide (1) as a versatile building block. When treated with hydrazonoyl chlorides, this compound yields aminopyrazoles that can be further transformed to pyrazolo[3,4-d]pyrimidin-4-one derivatives through reaction with triethyl orthoformate in glacial acetic acid.

2-cyano-N-(2-pyridyl)acetamide + hydrazonoyl chloride → aminopyrazole
aminopyrazole + triethyl orthoformate/acetic acid → pyrazolo[3,4-d]pyrimidin-4-one

The introduction of the 3,4-dimethylphenyl group at the N1 position is a critical step in the synthesis of the target compound. Several methods have been documented for introducing aryl groups at this position.

Direct N-Arylation Method

The direct N-arylation of pyrazole intermediates with 3,4-dimethylphenyl halides or 3,4-dimethylaniline derivatives provides a straightforward approach. This typically involves:

  • Preparation of the appropriate pyrazole precursor
  • N-arylation using 3,4-dimethylphenyl halides under basic conditions or copper catalysis
  • Subsequent cyclization to form the pyrimidine ring

Cyclization of 3,4-Dimethylphenylhydrazines

An alternative strategy involves the initial formation of a 3,4-dimethylphenylhydrazine derivative, followed by cyclization with appropriate 1,3-dicarbonyl compounds to directly yield 1-(3,4-dimethylphenyl)-substituted pyrazoles:

3,4-dimethylphenylhydrazine + 1,3-dicarbonyl compound → 1-(3,4-dimethylphenyl)pyrazole intermediate

This 1-(3,4-dimethylphenyl)pyrazole intermediate can then be further functionalized to construct the pyrimidine ring.

N-Benzylacetamide Functionalization at Position 5

Nucleophilic Displacement Strategy

A common approach to introducing the N-benzylacetamide functionality at position 5 involves nucleophilic displacement of a good leaving group at this position with an appropriate acetamide nucleophile. This typically follows a sequence such as:

  • Preparation of a 5-halo or 5-sulfonate pyrazolo[3,4-d]pyrimidine intermediate
  • Nucleophilic displacement with glycine derivatives
  • N-benzylation of the resulting amino acetate
  • Amide bond formation or direct use of N-benzylglycine derivatives

Direct N-Acylation Method

Alternatively, direct N-acylation of the pyrimidine N5 position can be achieved using activated N-benzylacetyl derivatives such as N-benzylacetyl chloride or mixed anhydrides. A procedure involving compounds with similar structural features involves:

1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl + N-benzylacetyl chloride → N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Similar chemistry can be applied using the appropriate 1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl intermediate.

Proposed Complete Synthetic Routes

Based on the literature precedents, two main synthetic routes to this compound are proposed:

Route A: Via Pyrazolo[3,4-d]oxazin-4-one Intermediate

Step 1: Preparation of ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate

  • Reaction of 3,4-dimethylphenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate
  • Expected yield: 75-85%

Step 2: Hydrolysis to 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

  • Basic hydrolysis using sodium hydroxide followed by acidification
  • Expected yield: 85-90%

Step 3: Cyclization to 1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl intermediate

  • Treatment with formamide under heating conditions
  • Expected yield: 70-80%

Step 4: N-acylation with N-benzylacetyl chloride

  • Reaction in the presence of base (e.g., triethylamine, potassium carbonate)
  • Expected yield: 65-75%

Route B: Via Direct Functionalization of Preformed Scaffold

Step 1: Preparation of 1-(3,4-dimethylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Synthesis of 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile
  • Cyclization with formamide to pyrimidin-4-one
  • Chlorination with phosphorus oxychloride
  • Overall expected yield: 60-70%

Step 2: Nucleophilic displacement with glycine benzyl amide

  • Reaction in the presence of base, potentially with catalytic DMAP
  • Expected yield: 70-80%

Step 3: Rearrangement/tautomerization to target compound

  • Thermal or base-catalyzed conditions
  • Expected yield: 85-95%

Reaction Conditions and Optimization

Key Reaction Parameters

The following table summarizes critical reaction parameters for the key transformations:

Step Reagents Solvent Temperature (°C) Time (h) Catalyst Expected Yield (%)
N-arylation 3,4-dimethylphenyl halide DMF 80-100 6-12 Cu(I) salt 75-85
Cyclization to oxazinone Acetic anhydride Neat 110-120 2-4 None 80-90
Amination of oxazinone Amine Butanol 110-120 6-8 None 70-80
N-acylation N-benzylacetyl chloride THF/DCM 20-50 3-6 DMAP 65-75
Direct ZnCl₂ method Zinc chloride Neat 140-160 2-4 ZnCl₂ 75-85

Solvent Effects

Solvent choice significantly impacts yield and selectivity in several key steps:

  • Pyrazole formation: Protic solvents (ethanol, methanol) typically provide higher yields due to stabilization of ionic intermediates.
  • N-arylation: Polar aprotic solvents (DMF, DMSO) are preferred to facilitate nucleophilic substitution.
  • Amide bond formation: Chlorinated solvents (DCM, chloroform) or THF generally give cleaner products with fewer side reactions.

Catalyst Optimization

Catalyst selection can significantly impact reaction efficiency:

  • Copper catalysis for N-arylation: Cu(I) sources such as CuI and CuBr with appropriate ligands enhance reaction rates and yields.
  • Lewis acid catalysis: ZnCl₂ promotes direct formation of pyrazolo[3,4-d]pyrimidin-4-ones from 5-(arylamido)-1H-pyrazole-4-carboxylic acids with yields typically in the 75-85% range.

Purification and Characterization

Purification Methods

The target compound and key intermediates can be purified using:

  • Recrystallization: Typically from alcohols (methanol, ethanol) or acetone/water mixtures.
  • Column chromatography: Using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradients.
  • Preparative HPLC: For final-stage purification if high purity is required.

Characterization Data

Expected characterization data for the target compound includes:

  • Melting point: Expected in the range of 190-220°C based on similar compounds.
  • ¹H NMR: Characteristic signals include:
    • Aromatic protons of benzyl and 3,4-dimethylphenyl groups (δ 6.8-7.5 ppm)
    • Methylene protons of benzyl group (δ 4.3-4.6 ppm)
    • Acetamide CH₂ protons (δ 4.0-4.3 ppm)
    • Methyl groups of 3,4-dimethylphenyl (δ 2.2-2.4 ppm)
    • Amide NH (δ 7.8-8.5 ppm)
  • ¹³C NMR: Key signals include carbonyl carbons (δ 160-170 ppm) and quaternary carbons of the heterocyclic system (δ 140-155 ppm).
  • Mass spectrum: Expected molecular ion peak at m/z 401 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Efficiency Comparison

Synthetic Route Overall Steps Expected Overall Yield (%) Scale-up Potential Reagent Availability
Route A (via oxazinone) 4 35-45 Good High
Route B (direct functionalization) 3 40-50 Moderate Moderate
ZnCl₂ catalyzed route 4 30-40 Excellent High

Advantages and Limitations

Route A:

  • Advantages: Well-established methodology, high reproducibility
  • Limitations: More steps, potentially lower overall yield

Route B:

  • Advantages: Fewer steps, potentially higher overall yield
  • Limitations: Requires handling of moisture-sensitive reagents, potentially more challenging purification

ZnCl₂ catalyzed route:

  • Advantages: One-pot process for key step, amenable to scale-up
  • Limitations: High temperature requirement, potential side reactions

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors, followed by substitution and acylation. Key steps include:
  • Core formation : Cyclization under reflux in ethanol or DMF using catalysts like triethylamine .
  • Acylation : Coupling of the pyrazolo-pyrimidine core with benzyl acetamide derivatives via amide bond formation, requiring anhydrous conditions and catalysts such as HATU or DCC .
  • Critical parameters : Temperature (60–100°C), solvent polarity (e.g., DMSO for polar intermediates), and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Yield optimization : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity (>95% by HPLC) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Verify substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm; pyrimidine carbonyl at δ 160–165 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography (if crystals form): Resolve bond angles and dihedral angles of the pyrazolo-pyrimidine core .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or structural impurities. Mitigation strategies include:
  • Standardized assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls (e.g., doxorubicin) .
  • Purity validation : Re-test batches with ≥98% purity (HPLC) to exclude by-product interference .
  • Dose-response curves : Perform triplicate experiments with non-linear regression analysis (e.g., GraphPad Prism) to reduce variability .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound?

  • Methodological Answer : Combine biochemical and computational methods:
  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
  • Kinase inhibition assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited targets (e.g., EGFR or CDK2) .
  • Molecular docking : Model interactions with AutoDock Vina using PyMOL to visualize binding poses (e.g., hydrogen bonds with pyrimidine carbonyl) .

Q. How can researchers design SAR studies to improve this compound’s potency?

  • Methodological Answer : Focus on modifying key substituents while retaining the pyrazolo-pyrimidine core:
  • Benzyl group : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to enhance lipophilicity and target binding .
  • 3,4-dimethylphenyl moiety : Replace with halogenated aryl groups (e.g., 4-F-phenyl) to improve metabolic stability .
  • Acetamide linker : Test methylene spacers (e.g., CH₂CH₂) to optimize conformational flexibility .
  • Validation : Synthesize analogs via parallel synthesis and test in dose-response assays .

Data Analysis and Experimental Design

Q. What statistical methods are critical for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀ = midpoint, Hill slope = steepness) .
  • ANOVA with post-hoc tests : Compare means across analogs (e.g., Tukey’s HSD for multiple comparisons) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets to identify impactful structural features .

Q. How can researchers troubleshoot low yields during the final acylation step?

  • Methodological Answer : Common issues and solutions:
  • Incomplete activation : Ensure carbodiimide catalysts (e.g., DCC) are fresh; use 1.2 equivalents of coupling agent .
  • Steric hindrance : Replace bulky benzyl groups with smaller substituents (e.g., methyl) or switch to microwave-assisted synthesis (30 min, 80°C) .
  • By-product formation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) and quench excess reagents with scavenger resins .

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